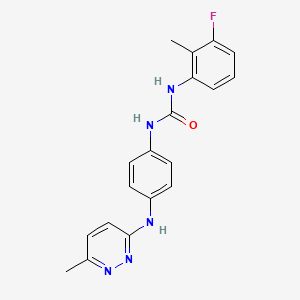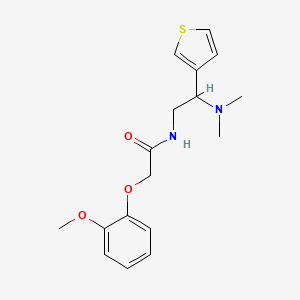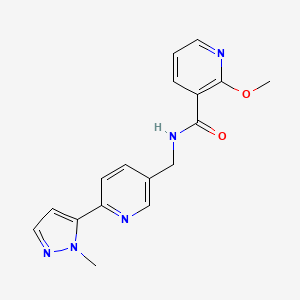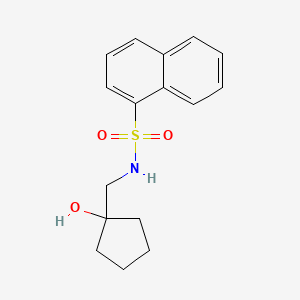
N-((1-hydroxycyclopentyl)methyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthalene-sulfonamide derivatives often involves reactions between naphthalene-based sulfonates and suitable amides or amines. For example, the microwave-assisted synthesis of related compounds demonstrates efficient methodologies for creating naphthalene-sulfonamide frameworks, highlighting the versatility of these reactions in producing compounds with potential biological activity (Williams et al., 2010).
Molecular Structure Analysis
X-ray crystallography and Density Functional Theory (DFT) studies reveal detailed insights into the molecular geometry, vibrational frequencies, and electronic structure of naphthalene-sulfonamide derivatives. These analyses demonstrate the compounds' stability and charge distribution, providing a basis for understanding their reactivity and interactions (Sarojini et al., 2012).
Chemical Reactions and Properties
Naphthalene-sulfonamide derivatives participate in various chemical reactions, including sulfenylation and cycloxygenase inhibition, indicating their reactivity and potential utility in synthesizing more complex molecules or as pharmacophores in drug development (Wang et al., 2017; Nencetti et al., 2015).
Physical Properties Analysis
The physical properties of naphthalene-sulfonamide derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are crucial for their application in various fields, including material science and pharmaceuticals. Studies on related compounds provide a foundation for understanding how structural modifications affect these physical characteristics.
Chemical Properties Analysis
The chemical properties of naphthalene-sulfonamide derivatives, including reactivity, stability, and interaction with biological targets, are central to their potential applications. Research demonstrates the utility of these compounds in contexts such as enzyme inhibition and molecular imaging, suggesting a broad scope of functionality (Nencetti et al., 2015; Basuli et al., 2012).
Aplicaciones Científicas De Investigación
Fluorescent Probe Applications
- Fluorescent Probing of Protein Binding : A study utilized a sulfonamide-based fluorescent probe for indirect measurements of binding to proteins, highlighting its utility in studying protein interactions. The probe's spectral properties provided a sensitive and rapid determination of binding nature and dynamics, indicating potential applications in biochemistry and molecular biology for similar sulfonamide compounds (Jun et al., 1971).
Inhibition of Protein Kinases
- Protein Kinase Inhibition for Therapeutic Targets : Naphthalenesulfonamides, including compounds similar to "N-((1-hydroxycyclopentyl)methyl)naphthalene-1-sulfonamide," have been studied for their potent inhibition of protein kinases. Such inhibitors have implications in therapeutic applications, particularly in diseases where protein kinases play a key role (Hidaka et al., 1984).
Chemosensor Applications
- Selective Detection of Metal Ions : Research on a naphthalene-based sulfonamide compound demonstrated its ability to act as a fluorescent turn-on probe for the selective detection of Al3+ ions in aqueous systems. This suggests potential applications in environmental monitoring and bioimaging (Mondal et al., 2015).
Sulfenylation Agents
- Organic Synthesis and Functionalization : The use of N-hydroxy sulfonamides as sulfenylating agents for the functionalization of aromatic compounds represents another application area. This method enables the creation of structurally diverse thioethers, indicating the utility of sulfonamide compounds in organic synthesis (Wang et al., 2017).
Environmental Applications
- Removal of Pollutants from Wastewater : Studies have investigated sulfonamide compounds for their effectiveness in adsorbing pollutants from wastewater. This suggests potential environmental applications in treating industrial wastewaters containing aromatic sulfonates (Pan et al., 2008).
Mecanismo De Acción
The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The R1/R2 groups may be hydrogen, alkyl, aryl, or hetero aryl groups .
If you have access to a research database or a scientific advisor, they might be able to provide more specific and detailed information. Alternatively, you could consider reaching out to the suppliers of this compound for more information .
Propiedades
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-16(10-3-4-11-16)12-17-21(19,20)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9,17-18H,3-4,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXVORYRLMPZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

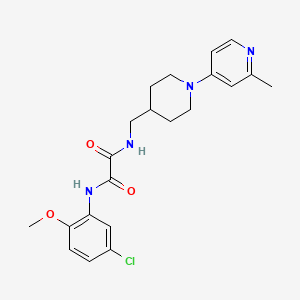
![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)
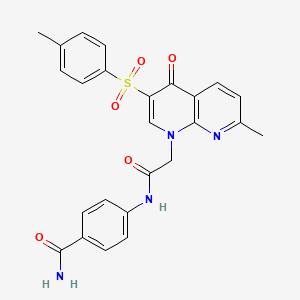
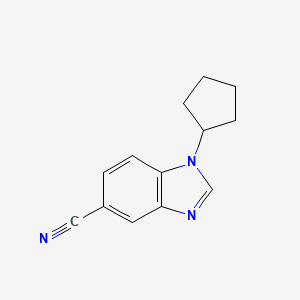
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)
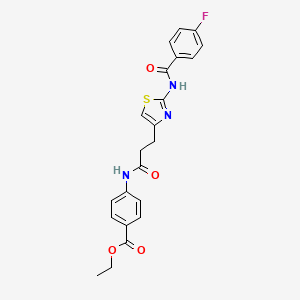
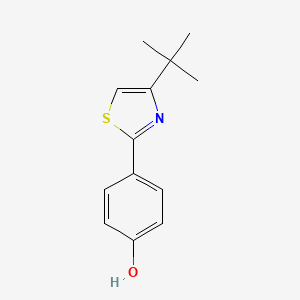
![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)

![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide](/img/structure/B2493279.png)
